5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of AKT1, a protein kinase involved in various cellular processes, including cell growth, proliferation, and survival . The unique structure of this compound, which includes a fused benzothiophene and pyrimidine ring system, contributes to its biological activity and makes it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminothiophenol with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives that exhibit enhanced biological activity .
Scientific Research Applications
5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of AKT1, a key protein kinase in the PI3K/AKT/mTOR signaling pathway . By binding to the active site of AKT1, the compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling events that promote cell growth and survival . This mechanism is particularly relevant in cancer cells, where the PI3K/AKT/mTOR pathway is often dysregulated .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activity but different substitution patterns.
Benzothiophene derivatives: Compounds with a benzothiophene core that exhibit various biological activities, including anticancer and anti-inflammatory properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring that are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
The uniqueness of 5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and its potent inhibitory activity against AKT1 . This makes it a valuable compound for developing targeted therapies for cancers and other diseases involving dysregulated kinase activity .
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-5-3-2-4-6-7(5)8-9(14)12-11(15)13-10(8)16-6/h5H,2-4H2,1H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBEHZHNORSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)NC(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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